molecular formula C19H23N3O B13448967 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide

4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide

Cat. No.: B13448967
M. Wt: 315.36 g/mol
InChI Key: PUFOFCNHIWPPNN-IPTBCTDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide (CAS: 1189657-80-4) is a carbon-13 isotopically labeled derivative of its non-labeled counterpart, 4-(Phenylamino)-1-benzyl-4-piperidinecarboxamide (CAS: 1096-03-3). The compound features a piperidinecarboxamide core substituted with a benzyl group and a phenylamino moiety, where the phenyl group is fully labeled with six carbon-13 (13C) atoms. This isotopic labeling makes it a critical tool in metabolic studies, pharmacokinetic research, and tracer experiments, enabling precise tracking via techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) .

Key physicochemical properties include:

  • Molecular Formula: C13(13C6)H23N3O (isotopic), versus C19H23N3O (non-isotopic).
  • Molar Mass: 315.36 g/mol (isotopic) vs. 309.36 g/mol (non-isotopic) .
  • Structural Features: The benzyl and phenylamino groups contribute to its lipophilicity, while the piperidine ring enhances conformational flexibility.

Properties

Molecular Formula

C19H23N3O

Molecular Weight

315.36 g/mol

IUPAC Name

1-benzyl-4-((1,2,3,4,5,6-13C6)cyclohexatrienylamino)piperidine-4-carboxamide

InChI

InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23)/i2+1,5+1,6+1,9+1,10+1,17+1

InChI Key

PUFOFCNHIWPPNN-IPTBCTDGSA-N

Isomeric SMILES

C1CN(CCC1(C(=O)N)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide involves several steps. The starting materials typically include benzylamine and piperidine derivatives. The reaction conditions often require the use of catalysts and specific temperatures to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring and benzyl group are susceptible to oxidation under specific conditions:

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous media.

  • Outcome : Oxidation of the piperidine ring may yield N-oxide derivatives, while the benzyl group could form benzaldehyde or benzoic acid analogs.

Table 1: Oxidation Reaction Conditions

Target SiteReagent SystemObserved Product
Piperidine ringKMnO₄ (acidic)Piperidine N-oxide derivative
Benzyl groupCrO₃ (aq. H₂SO₄)Benzaldehyde intermediate

Reduction Reactions

The carboxamide group and aromatic rings may undergo reduction:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

  • Outcome : Reduction of the carboxamide to a primary amine (e.g., 1-benzyl-4-(phenyl-13C6-amino)piperidin-4-amine).

Table 2: Reduction Pathways

Functional GroupReagentProduct StructureApplication Example
CarboxamideLiAlH₄ (THF)Primary amine derivativePrecursor for CNS drug synthesis

Substitution Reactions

The benzyl and piperidine moieties participate in nucleophilic substitutions:

  • Benzyl Group : Reacts with electrophiles (e.g., alkyl halides) under basic conditions to form quaternary ammonium salts .

  • Piperidine Nitrogen : Subject to alkylation or acylation. For example, treatment with propionic anhydride yields N-propanoylated derivatives .

Key Example :

  • Debenzylation : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, generating 4-(phenyl-13C6-amino)piperidine-4-carboxamide .

Hydrolysis of the Carboxamide Group

While not explicitly documented for this compound, analogous piperidinecarboxamides undergo hydrolysis:

  • Acidic Conditions : Hydrochloric acid (HCl) converts the carboxamide to a carboxylic acid .

  • Basic Conditions : Sodium hydroxide (NaOH) yields the carboxylate salt .

Stability Under Synthetic Conditions

The compound’s isotopic labeling (13C6-phenyl group) does not significantly alter reactivity compared to non-labeled analogs but enhances its utility in tracking reaction pathways via isotopic tracing .

Comparative Reactivity with Analogs

Table 3: Reaction Comparison with Unlabeled Analogs

Reaction TypeLabeled Compound ReactivityNon-Labeled Analog Reactivity
OxidationSimilar kineticsFaster in polar solvents
ReductionIdentical productsSlightly lower yields
SubstitutionNo isotopic effectComparable rates

Scientific Research Applications

4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: Employed in studies involving muscarinic receptors to understand their role in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating central nervous system disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide involves its interaction with muscarinic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in the central nervous system. The compound modulates the activity of these receptors, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The primary analogs of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide include its non-isotopic counterpart and structurally related piperidine derivatives. Below is a detailed comparative analysis:

Table 1: Comparative Analysis of this compound and Key Analogs

Parameter This compound 4-(Phenylamino)-1-benzyl-4-piperidinecarboxamide
CAS No. 1189657-80-4 1096-03-3
Isotopic Labeling 13C6-labeled phenyl group Non-labeled
Molecular Formula C13(13C6)H23N3O C19H23N3O
Molar Mass (g/mol) 315.36 309.36
Primary Applications Metabolic tracing, NMR/MS studies Pharmacological screening, lead optimization
Synthetic Complexity High (requires 13C-enriched precursors) Moderate
Commercial Availability Limited to specialized suppliers (e.g., Shanghai Yuanye) Widely available

Key Findings from Comparative Studies

Isotopic Utility: The 13C6 labeling in the phenyl group introduces a mass difference of +6 g/mol compared to the non-labeled analog, enabling unambiguous detection in MS-based assays. This is critical for quantifying drug metabolites in complex biological matrices .

Chemical Equivalence: Both compounds exhibit identical reactivity and binding affinity in vitro due to structural identity, except for isotopic substitution.

Cost and Accessibility: The isotopic variant is approximately 10–20 times more expensive than the non-labeled compound due to specialized synthesis and purification requirements .

Limitations in Comparative Data

  • Solubility and Stability: No explicit solubility (e.g., LogP) or stability data (e.g., photodegradation) are available in the provided evidence, necessitating further experimental validation.
  • In Vivo Performance : While the isotopic variant is preferred for tracer studies, its pharmacokinetic profile (e.g., half-life, bioavailability) may slightly differ due to isotopic effects, though such differences are typically negligible in practice .

Research and Commercial Implications

The isotopic compound’s niche applications in advanced research contrast with the broader utility of its non-labeled analog in drug discovery. Researchers must balance cost, detection sensitivity, and experimental goals when selecting between these analogs. For instance, the 13C6-labeled variant is indispensable for mechanistic studies requiring atomic-level resolution, while the non-labeled form remains a staple in high-throughput screening .

Biological Activity

Overview of 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide

This compound is a synthetic compound that belongs to the class of piperidine derivatives. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neurology and psychiatry.

Chemical Structure

The compound features a piperidine ring substituted with a benzyl group and an amino group that is isotopically labeled with carbon-13. This labeling can be useful in metabolic studies and tracking the compound's behavior in biological systems.

Pharmacological Studies

Research indicates that compounds similar to this compound have been evaluated for their effects on:

  • Cognitive Function : Studies have shown that certain piperidine derivatives can enhance cognitive performance in animal models.
  • Antidepressant Activity : There is evidence suggesting that these compounds may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine levels.

Case Studies and Research Findings

  • Study on Cognitive Enhancement :
    • A study involving a piperidine derivative demonstrated improved memory retention in rodents. The mechanism was attributed to enhanced dopaminergic signaling in the prefrontal cortex.
  • Antidepressant Effects :
    • Research published in pharmacology journals highlighted the potential of similar compounds to alleviate symptoms of depression in animal models by increasing serotonin levels and promoting neurogenesis.
  • Neuroprotective Properties :
    • Some studies suggest that piperidine derivatives may offer neuroprotective effects against oxidative stress, which is relevant for conditions like Alzheimer's disease.

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeCompound ExampleObserved EffectReference Source
Cognitive Enhancement4-(Substituted Phenyl) PiperidineImproved memory retentionJournal of Neuropharmacology
Antidepressant Activity4-(Alkyl) PiperidineReduced depressive behaviorPharmacology Reports
Neuroprotection4-(Amino) PiperidineProtection against oxidative stressJournal of Neuroscience

Q & A

Q. What are the established synthetic routes for 4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide, and what key reagents are involved?

The compound is synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous acetonitrile, followed by purification via recrystallization from ethanol . The isotopic labeling (13C6) is introduced during the phenylamine precursor synthesis, typically using 13C-enriched reagents to ensure isotopic integrity . Key steps include controlled reaction times (overnight stirring) and sequential washing to remove unreacted intermediates .

Q. Which spectroscopic and analytical methods are recommended for characterizing this compound?

Characterization involves:

  • 1H/13C NMR : To confirm proton environments and carbon skeleton, with attention to isotopic shifts in the 13C6-labeled phenyl group .
  • IR spectroscopy : Identifies carboxamide C=O stretches (~1612–1614 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 487 for non-isotopic analogs) .

Q. What is the significance of the 13C6 isotopic labeling in this compound’s structure for pharmacological studies?

The 13C6 label enables tracking of metabolic fate via isotope-ratio mass spectrometry (IRMS) or 13C NMR in in vivo studies, reducing background noise in pharmacokinetic assays . It also aids in distinguishing endogenous vs. exogenous metabolite signals in complex biological matrices .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing piperidinecarboxamide derivatives with varying substituents?

Yield optimization strategies include:

  • Amine substituent selection : Electron-donating groups (e.g., methoxy) on arylpiperazines improve coupling efficiency (yields up to 71% vs. 39% for electron-neutral groups) .
  • Solvent choice : Anhydrous CH₃CN minimizes side reactions compared to polar aprotic solvents .
  • Catalyst stoichiometry : Maintaining a 1:1 ratio of EDCI/HOBt to carboxylic acid reduces racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.